molecular formula C14H12ClFN2O3S B2512256 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251708-52-7

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2512256
CAS No.: 1251708-52-7
M. Wt: 342.77
InChI Key: IUXSGNKZLYFXLI-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the modulation of neuronal excitability and emotional behaviors. Research has demonstrated that this compound effectively blocks TRPC5-mediated currents, which are known to be activated by Gq-protein-coupled receptors, nitric oxide, and other endogenous stimuli. Its primary research value lies in probing the pathophysiology of depression and anxiety, as inhibition of TRPC5 has been shown to produce anxiolytic and antidepressant-like effects in preclinical models. A study published in Nature (Just et al., 2018) highlighted the critical role of TRPC5 in the mechanism of action of a known fast-acting antidepressant, further validating this channel as a high-value therapeutic target. Consequently, this inhibitor serves as an essential pharmacological tool for dissecting TRPC5's role in neuropsychiatric disorders, its interaction with other ion channels and receptors in neuronal circuits, and for evaluating its potential as a target for next-generation CNS therapeutics. It is also investigated in the context of pain perception and kidney disease, given the expression of TRPC5 in podocytes.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c15-10-5-9(1-2-11(10)16)18-14(21)13(20)17-6-12(19)8-3-4-22-7-8/h1-5,7,12,19H,6H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXSGNKZLYFXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CSC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:

  • Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the amine would be a derivative containing the 3-chloro-4-fluorophenyl group.

  • Introduction of the Hydroxy-Thiophenyl Group: : The hydroxy-thiophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxalamide intermediate with a thiophen-3-yl derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the chloro-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy-thiophenyl group could form hydrogen bonds or engage in π-π interactions.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and similarities between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Reported Activity/Application Source
Target Compound 3-chloro-4-fluorophenyl 2-hydroxy-2-(thiophen-3-yl)ethyl 408.8 Not explicitly reported
GMC-2 3-chloro-4-fluorophenyl 1,3-dioxoisoindolin-2-yl 416.3 Antimicrobial
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl 383.4 Umami flavor agonist
BNM-III-170 4-chloro-3-fluorophenyl Guanidinomethyl-indenyl 580.4 Antiviral (CD4-mimetic)
1c (Regorafenib analog) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-(pyridin-4-yloxy)phenyl 537.8 Kinase inhibition (anticancer)
CAS 2034401-98-2 3-chloro-4-fluorophenyl 2-hydroxy-2-(thiophen-2-yl and thiophen-3-yl)ethyl 424.9 Not reported

Key Observations

In contrast, BNM-III-170 and 1c feature bulkier N1 substituents (e.g., trifluoromethyl, guanidinomethyl), which may improve target affinity but reduce solubility .

N2 Substituent Role :

  • The hydroxyethyl-thiophene moiety in the target compound contrasts with GMC-2’s isoindolin-dione group. The hydroxyethyl group may enhance hydrogen bonding, while the thiophene contributes to π-π stacking interactions .
  • S336 ’s pyridyl-ethyl group likely facilitates interaction with umami taste receptors (TAS1R1/TAS1R3), highlighting substituent-dependent functional specialization .

Biological Activity Trends: Antimicrobial activity in GMC-2 correlates with the isoindolin-dione group’s planar structure, which may intercalate into microbial DNA . BNM-III-170’s antiviral efficacy stems from its guanidinomethyl group mimicking CD4+ receptor interactions .

Metabolic Stability :

  • Oxalamides like S336 and CAS 2034401-98-2 show resistance to amide hydrolysis in metabolic studies, suggesting that bulky N2 substituents (e.g., pyridyl, thiophene) protect the amide bond .

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